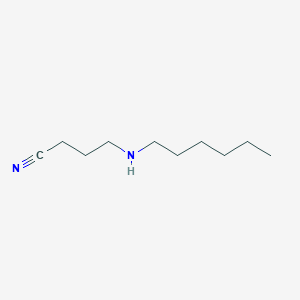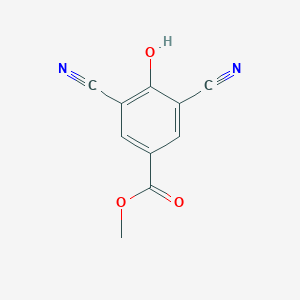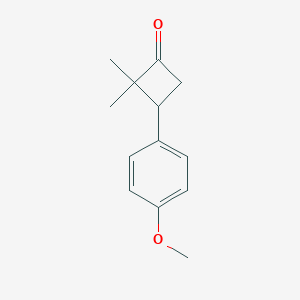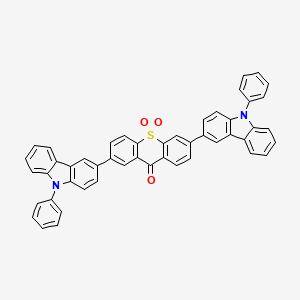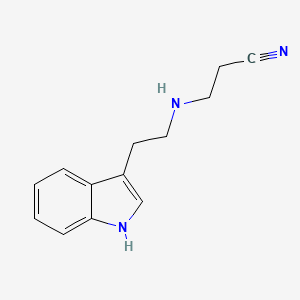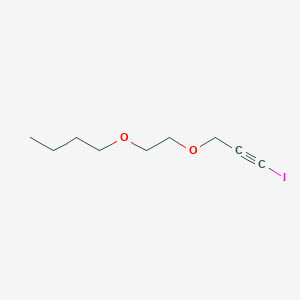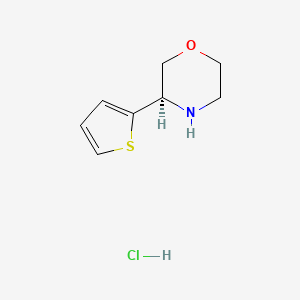
(R)-3-(Thiophen-2-yl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-(Thiophen-2-yl)morpholine hydrochloride is a chemical compound that features a morpholine ring substituted with a thiophene group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Thiophen-2-yl)morpholine hydrochloride typically involves the reaction of morpholine with a thiophene derivative under specific conditions. One common method includes the use of thiophene-2-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and substitution to yield the desired product.
Industrial Production Methods
Industrial production methods for ®-3-(Thiophen-2-yl)morpholine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(Thiophen-2-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the morpholine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine or thiophene rings.
Applications De Recherche Scientifique
®-3-(Thiophen-2-yl)morpholine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of ®-3-(Thiophen-2-yl)morpholine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiophene-2-carboxylic acid
- Morpholine
- Thiophene sulfoxides and sulfones
Uniqueness
®-3-(Thiophen-2-yl)morpholine hydrochloride is unique due to its combination of a thiophene ring and a morpholine moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C8H12ClNOS |
|---|---|
Poids moléculaire |
205.71 g/mol |
Nom IUPAC |
(3R)-3-thiophen-2-ylmorpholine;hydrochloride |
InChI |
InChI=1S/C8H11NOS.ClH/c1-2-8(11-5-1)7-6-10-4-3-9-7;/h1-2,5,7,9H,3-4,6H2;1H/t7-;/m1./s1 |
Clé InChI |
FCIAQQUBRYIUHS-OGFXRTJISA-N |
SMILES isomérique |
C1COC[C@@H](N1)C2=CC=CS2.Cl |
SMILES canonique |
C1COCC(N1)C2=CC=CS2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


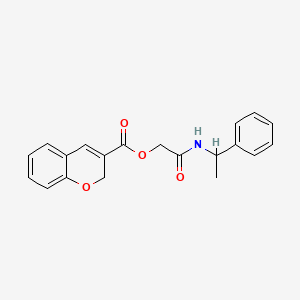
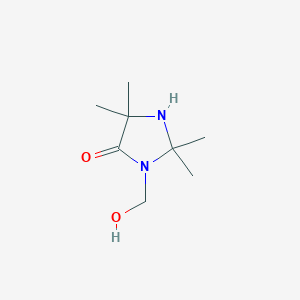

![(S)-2-Azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12938350.png)

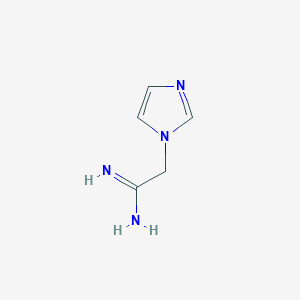
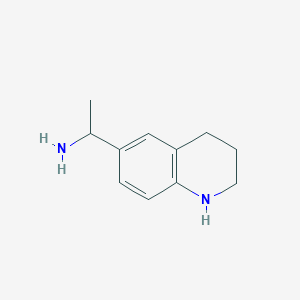
![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)
